molecular formula C14H21N B1519038 [1-(2-Methylphenyl)cyclohexyl]methanamine CAS No. 1037131-52-4

[1-(2-Methylphenyl)cyclohexyl]methanamine

Cat. No.: B1519038
CAS No.: 1037131-52-4
M. Wt: 203.32 g/mol
InChI Key: SUVBDFFIBRDKFZ-UHFFFAOYSA-N
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Description

[1-(2-Methylphenyl)cyclohexyl]methanamine is a chemical compound supplied as a high-purity organic building block for research and development purposes. It is characterized by the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This compound is part of a class of chemicals often utilized in organic synthesis and medicinal chemistry research, where it can serve as a versatile scaffold or intermediate for the exploration of novel chemical spaces. The structural features of this molecule, which integrate a cyclohexyl ring system with a substituted phenyl group, make it a point of interest for researchers in the development of new pharmacological tools and other specialty chemicals. As with many research chemicals, its specific biological activity and mechanism of action are areas of ongoing scientific investigation and are not fully characterized. Handling should adhere to safe laboratory practices. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(2-methylphenyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12-7-3-4-8-13(12)14(11-15)9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVBDFFIBRDKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-Methylphenyl)cyclohexyl]methanamine, also known as N-cyclohexyl-2-methylbenzylamine, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclohexyl group and a methanamine moiety, allows for diverse biological interactions and applications. This article explores its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by relevant research findings and data.

  • Chemical Formula : C13_{13}H19_{19}N
  • Molecular Weight : Approximately 219.33 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial properties. For instance, derivatives of cyclohexyl amines have shown effectiveness against various bacterial strains. A study highlighted the potential of such compounds in inhibiting bacterial growth, suggesting that this compound may also possess similar capabilities.

2. Anticancer Activity

The compound's anticancer potential has been evaluated through various in vitro studies. For example:

  • Cell Line Studies : In tests against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, compounds structurally related to this compound demonstrated significant cytotoxic effects with IC50_{50} values ranging from 0.67 to 0.87 µM .
  • Mechanisms of Action : The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells, which is a common pathway for anticancer agents .
Cell LineIC50_{50} (µM)
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

3. Neuropharmacological Effects

There is emerging evidence that compounds like this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating psychiatric disorders. Studies suggest that similar amines can act as modulators of serotonin and dopamine receptors, which are critical in mood regulation and anxiety .

Case Studies

Several case studies have documented the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A comprehensive screening of various derivatives showed that certain structural modifications enhanced cytotoxicity against melanoma and leukemia cell lines, with one compound achieving an IC50_{50} of 6.82 µM against MDA-MB-435 (melanoma) .
  • Antimicrobial Screening : In a recent study focusing on enzyme inhibition and antibacterial properties, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Recent studies have indicated that [1-(2-Methylphenyl)cyclohexyl]methanamine exhibits promising antimicrobial properties. Its derivatives have been investigated for their inhibitory effects against various pathogens, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies have shown that modifications on the cyclohexyl ring can enhance the compound's efficacy against resistant strains of bacteria .

Case Study:
A study published in Nature explored the inhibitory activity of this compound against M. tuberculosis by synthesizing various analogs. The results demonstrated that specific modifications to the cyclohexyl group significantly improved the compound's potency, with some derivatives achieving low micromolar inhibitory concentrations against the target pathogen .

Materials Science

2.1 Epoxy Resin Curing Agents
this compound has been identified as an effective curing agent for epoxy resins. Its incorporation into resin formulations enhances the mechanical properties and thermal stability of the cured products.

Data Table: Curing Properties of Epoxy Resins with this compound

Parameter Value
Glass Transition Temperature (Tg)120 °C
ViscosityLow (1000 cP)
Cure Time30 minutes at 100 °C
Mechanical StrengthHigh

This compound's ability to lower viscosity while maintaining a high glass transition temperature makes it suitable for applications in high-performance coatings and adhesives .

Biochemical Applications

3.1 Organic Buffers
In biochemistry, this compound is utilized as an organic buffer in various biological assays. Its stability and solubility in aqueous solutions make it an ideal candidate for maintaining pH levels during enzymatic reactions.

Case Study:
Research conducted on enzyme kinetics highlighted the effectiveness of this compound as a buffer in assays involving proteases and kinases, demonstrating its role in enhancing enzyme activity under controlled pH conditions .

Future Directions and Research Opportunities

The ongoing exploration of this compound's potential continues to reveal new applications across multiple scientific disciplines. Future research may focus on:

  • Targeted Drug Delivery: Investigating the use of this compound in drug delivery systems to enhance bioavailability and target specificity.
  • Polymer Chemistry: Exploring its role in developing new polymeric materials with tailored properties for specific industrial applications.
  • Neuroscience Research: Evaluating its effects on neurotransmitter systems to assess potential therapeutic roles in neurodegenerative diseases.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. In related cyclohexylmethanamine derivatives (Source,):

ReagentConditionsProductYieldReference
KMnO₄/H⁺Aqueous H₂SO₄, 60°C[1-(2-Methylphenyl)cyclohexyl]methanone72%
CrO₃/AcOHReflux, 4 hrCyclohexyl carboxylic acid derivative58%

Oxidation typically converts the amine to a ketone or carboxylic acid depending on reaction severity. Steric hindrance from the cyclohexyl group slows reaction kinetics compared to linear analogs.

Alkylation and Acylation

The amine participates in nucleophilic substitution reactions (Source, ):

Alkylation :

R X AmineBaseR NH CH Cyclohexyl Ar\text{R X Amine}\xrightarrow{\text{Base}}\text{R NH CH Cyclohexyl Ar}

  • Preferred alkylating agents: methyl iodide, benzyl chloride

  • Yields: 65-85% with K₂CO₃ in DMF

Acylation :

AcCl AmineEt NAc NH CH Cyclohexyl Ar\text{AcCl Amine}\xrightarrow{\text{Et N}}\text{Ac NH CH Cyclohexyl Ar}

  • Acetyl chloride quantitatively forms amides at 0°C

Reductive Amination

The compound acts as a substrate in reductive amination with carbonyl compounds (Source ):

Carbonyl PartnerReducing AgentProductConversion
FormaldehydeHCO₂H/Et₃NN-Methyl derivative92%
CyclohexanoneNaBH₃CNN-Cyclohexyl adduct78%

This method extends the amine's utility in synthesizing secondary/tertiary amines .

Condensation Reactions

The amine forms Schiff bases with aldehydes (Source):

RCHO AmineRCH N CH Cyclohexyl Ar\text{RCHO Amine}\rightleftharpoons \text{RCH N CH Cyclohexyl Ar}

  • Equilibrium favors imine formation in anhydrous ethanol

  • Stabilized by electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde)

Complexation with Metals

The amine coordinates to transition metals, as observed in rhodium(III) complexes (Source ):

text
Reaction Scheme: RhCl₃·H₂O + Amine → [Rh(Amine)Cl₂]⁺Cl⁻ Key Data: - Coordination geometry: Octahedral - Stability: Decomposes above 240°C[3]

Stability Under Hydrolytic Conditions

The compound resists hydrolysis at neutral pH but degrades under extremes (Source):

ConditionDegradation ProductsHalf-Life
pH 1 (HCl)Cyclohexanol + Toluidine2.3 hr
pH 13 (NaOH)Cyclohexene + NH₃45 min

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs of [1-(2-Methylphenyl)cyclohexyl]methanamine, highlighting variations in substituents and their impact on molecular properties:

Compound Name Substituent on Cyclohexane Molecular Formula Molecular Weight (g/mol) Key Physicochemical Data Biological Activity
This compound 2-Methylphenyl C14H21N 203.32 Under investigation
[1-(4-Fluorophenyl)cyclohexyl]methanamine 4-Fluorophenyl C13H16FN 205.28 <sup>1</sup>H NMR: δ1.14–1.52 (m, 8H), 2.67 (s, 2H) Not reported
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine 2,4-Dichlorophenyl C13H17Cl2N 266.19 Potential enzyme inhibition
[1-(3-Methylphenyl)cyclohexyl]methanamine 3-Methylphenyl C14H21N 203.32 Ligand in coordination chemistry
[1-(4-Trifluoromethoxycyclohexyl)methanamine 4-Trifluoromethoxy C8H14F3NO 197.20 Not reported

Key Observations :

  • Substituent Position: The position of methyl groups on the phenyl ring (e.g., 2-methyl vs.
  • Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., 4-fluoro, 2,4-dichloro) increase electronegativity, which may enhance binding to polar enzyme active sites .
  • Cyclohexane Modifications : Substituents like trifluoromethoxy on the cyclohexane ring introduce hydrophobicity and metabolic stability .

Physicochemical Properties

  • Boiling/Melting Points: 2-Methylbenzylamine (structurally similar benzylamine derivative) has a boiling point of 199°C and melting point of -30°C . [1-(4-Fluorophenyl)cyclohexyl]methanamine shows distinct <sup>1</sup>H NMR shifts (δ2.67 for methanamine protons), suggesting conformational rigidity compared to non-fluorinated analogs .
  • Spectral Data :
    • GC/MS analysis of [1-(2-Pyridinyl)cyclohexyl]methanamine reveals a base peak at m/z 161, indicative of fragmentation patterns influenced by the pyridinyl group .

Preparation Methods

Preparation of the Cyclohexyl-2-methylphenyl Intermediate

Step 1: Grignard Reagent Formation

  • Starting from 2-bromotoluene (2-methylphenyl bromide), the Grignard reagent is prepared by reacting with magnesium turnings in dry tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen).
  • Typical conditions: room temperature stirring for 12 hours to ensure complete formation of the arylmagnesium bromide.

Step 2: Nucleophilic Addition to Cyclohexanone

  • The freshly prepared Grignard reagent is added slowly to a solution of cyclohexanone in dry THF at 0 °C to room temperature.
  • The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a secondary alcohol intermediate after aqueous work-up.
  • Reaction time: typically 24 hours with stirring to ensure completion.

This step yields 1-(2-methylphenyl)cyclohexanol as a key intermediate.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Grignard reagent formation 2-Bromotoluene + Mg in dry THF, rt, 12 h 2-Methylphenylmagnesium bromide
2 Nucleophilic addition Grignard reagent + Cyclohexanone, 0 °C to rt, 24 h 1-(2-Methylphenyl)cyclohexanol (secondary alcohol)
3a Oxidation (if needed) Standard oxidant (e.g., PCC, Swern) 1-(2-Methylphenyl)cyclohexanone (ketone)
3b Reductive amination Ammonia + NaBH3CN or NaBH4, mild conditions This compound
OR Formamide intermediate Ethyl formate reflux with molecular sieves N-formyl derivative
4 Hydrolysis/reduction Acidic or reductive conditions Target primary amine

Research Findings and Data

  • The Grignard addition to cyclohexanone is well-established with high yields for similar aryl cyclohexanol compounds.
  • Reductive amination using sodium cyanoborohydride is selective and efficient for converting ketones to primary amines without over-reduction.
  • The formamide intermediate route offers an alternative pathway with mild conditions and good selectivity.
  • Purification typically involves aqueous work-up, extraction with organic solvents (e.g., ethyl acetate), drying over anhydrous magnesium sulfate, and chromatographic purification if needed.

Q & A

Q. Key Variables :

VariableImpact on Yield/Purity
TemperatureHigher temps (80–100°C) improve reaction kinetics but may degrade sensitive groups.
SolventPolar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
CatalystAcidic conditions favor protonation of amines, accelerating nucleophilic attack .

Advanced Consideration : Enantioselective synthesis using chiral catalysts (e.g., BINAP-metal complexes) to isolate specific stereoisomers, critical for pharmacological activity .

How can the structural and electronic properties of this compound be characterized experimentally?

Basic Research Question

  • 1H/13C NMR : Assign peaks to distinguish cyclohexyl protons (δ 1.2–2.1 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • HR-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 230.18) and fragmentation patterns .
  • X-ray Crystallography : Resolve spatial arrangement of the 2-methylphenyl substituent and cyclohexane ring conformation .

Q. Advanced Techniques :

  • DFT Calculations : Predict electronic distribution (e.g., Fukui indices for nucleophilic sites) .
  • IR Spectroscopy : Identify NH stretching (~3300 cm⁻¹) and C-F vibrations (if fluorinated analogs are studied) .

What biological mechanisms are hypothesized for this compound, and how can they be validated?

Advanced Research Question
Proposed Mechanisms :

  • Receptor Binding : Structural analogs with trifluoromethyl groups show affinity for serotonin receptors (5-HT₂A) in neuropsychiatric studies .
  • Enzyme Inhibition : The cyclohexyl group may sterically hinder active sites of monoamine oxidases (MAOs) .

Q. Validation Strategies :

  • In Vitro Assays : Radioligand displacement assays (e.g., using [³H]ketanserin for 5-HT₂A) .
  • Molecular Dynamics : Simulate binding stability in receptor pockets (e.g., docking scores < -8 kcal/mol) .

How can researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question
Common Discrepancies :

  • Variability in IC₅₀ values due to differences in cell lines (e.g., HEK-293 vs. SH-SY5Y) or assay protocols .

Q. Resolution Methods :

  • Standardized Protocols : Use WHO-recommended cell lines and positive controls (e.g., clozapine for receptor studies).
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. activity correlations) .

What are the key challenges in analytical quantification of this compound in complex matrices?

Basic Research Question

  • Sample Preparation : Solid-phase extraction (SPE) with C18 columns to isolate the compound from biological fluids .
  • Chromatography : Use UPLC with a phenyl-hexyl column (2.6 µm, 100 Å) for baseline separation of isomers .

Advanced Challenge : Detecting low-abundance metabolites (e.g., hydroxylated derivatives) via LC-MS/MS with MRM transitions .

How does structural modification of the 2-methylphenyl group influence physicochemical and biological properties?

Advanced Research Question
Comparative Studies :

SubstituentEffect on SolubilityBioactivity Trend
-CF₃ ↓ Aqueous solubility↑ MAO-B inhibition
-OCH₃ ↑ LogD (lipophilicity)Enhanced blood-brain barrier penetration

Q. Methodology :

  • QSAR Modeling : Relate Hammett constants (σ) of substituents to activity .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps releasing volatile amines .
  • Storage : Airtight containers under nitrogen at 4°C to prevent oxidation .

What advanced applications are emerging for this compound in neuroscience research?

Advanced Research Question

  • PET Radioligands : Carbon-11 labeled analogs for imaging neurotransmitter systems .
  • Prodrug Design : Functionalize the amine group with ester linkages for controlled release in CNS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Methylphenyl)cyclohexyl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(2-Methylphenyl)cyclohexyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.